tert-butyl 2-(hydroxymethyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate

medicinal chemistry drug discovery TLR7/8/9 antagonist

tert-Butyl 2-(hydroxymethyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate (CAS 1868106-31-3) is a synthetic intermediate belonging to the 1,6-naphthyridine class, featuring a tert-butyl carbamate (Boc) protecting group at the 6-position and a reactive hydroxymethyl substituent at the 2-position. This compound is documented as a key building block in at least two patent-protected drug discovery programs: Boehringer Ingelheim's soluble guanylate cyclase (sGC) activators and Hoffmann-La Roche's piperidinyl amine antagonists of TLR7/8/9 for autoimmune disease.

Molecular Formula C14H20N2O3
Molecular Weight 264.325
CAS No. 1868106-31-3
Cat. No. B2530581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 2-(hydroxymethyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate
CAS1868106-31-3
Molecular FormulaC14H20N2O3
Molecular Weight264.325
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=N2)CO
InChIInChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)16-7-6-12-10(8-16)4-5-11(9-17)15-12/h4-5,17H,6-9H2,1-3H3
InChIKeyFMYRXYXLWYKNCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 2-(Hydroxymethyl)-7,8-Dihydro-5H-1,6-Naphthyridine-6-Carboxylate (CAS 1868106-31-3): Procurement-Grade Characterization for Medicinal Chemistry


tert-Butyl 2-(hydroxymethyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate (CAS 1868106-31-3) is a synthetic intermediate belonging to the 1,6-naphthyridine class, featuring a tert-butyl carbamate (Boc) protecting group at the 6-position and a reactive hydroxymethyl substituent at the 2-position [1]. This compound is documented as a key building block in at least two patent-protected drug discovery programs: Boehringer Ingelheim's soluble guanylate cyclase (sGC) activators [2] and Hoffmann-La Roche's piperidinyl amine antagonists of TLR7/8/9 for autoimmune disease [3]. With a molecular weight of 264.32 g/mol, XLogP3-AA of 0.8, and one hydrogen bond donor [1], it occupies physicochemical space consistent with lead-like fragment elaboration.

Why Generic 1,6-Naphthyridine Intermediates Cannot Substitute for CAS 1868106-31-3 in Regioselective Derivatization


Within the 7,8-dihydro-1,6-naphthyridine-6-carboxylate scaffold, substitution at the 2-position dictates the accessible downstream chemistry. The hydroxymethyl group is a versatile synthetic handle enabling oxidation, esterification, etherification, halogenation, or Mitsunobu displacement – transformations that are precluded with the 2-chloro analog (CAS 1151665-15-4) [1], the 2-methyl ester analog (CAS 259809-47-7) [2], or the unsubstituted parent (CAS 259809-44-4). Critically, CAS 1868106-31-3 is the only member of this sub-series with documented use as an intermediate in two independent patent families targeting distinct therapeutic mechanisms (sGC activation and TLR7/8/9 antagonism) [3][4]. Procurement of a structurally similar but unvalidated analog introduces synthetic route risk that must be de-risked through re-optimization of downstream reaction conditions.

Head-to-Head Evidence for CAS 1868106-31-3: Quantitative Differentiation from Closest Analogs


Documented Patent-Protected Intermediate Status vs. Non-Validated Analogs

CAS 1868106-31-3 is explicitly cited as an intermediate in the synthesis of final compounds within two independent patent families. The Hoffmann-La Roche patent (US 2022/0395496 A1) references this exact compound on pages 56-57 for the preparation of piperidinyl amine TLR7/8/9 antagonists targeting autoimmune disease [1]. The Boehringer Ingelheim patent (US 9,353,090 B2) references the compound at paragraphs 0486-0487 for the preparation of heterocyclic carboxylic acid sGC activators [2]. In contrast, the closest positional isomer — tert-butyl 3-(hydroxymethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS 1824298-07-8) — lacks any patent citation record in Google Patents or PubMed search results [3]. This represents a documented versus undocumented comparator contrast: 2 patent citations vs. 0.

medicinal chemistry drug discovery TLR7/8/9 antagonist

Synthetic Yield: DIBAL-H Reduction of 2-Methyl Ester Precursor

The target compound is prepared via DIBAL-H reduction of 6-(tert-butoxycarbonyl)-2-methoxycarbonyl-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS 259809-47-7). Two documented conditions yield the product: (A) 0.459 g isolated using diisobutylaluminium hydride in THF/toluene at 0 °C for 2.5 h ; (B) 320 mg isolated using diisobutylaluminium hydride in THF at -70 to 25 °C for 1.5 h under inert atmosphere . The corresponding 2-chloro analog (CAS 1151665-15-4) cannot participate in this reductive transformation, requiring instead a two-step sequence (Heck carbonylation followed by DIBAL-H reduction) to achieve an analogous hydroxymethyl intermediate, with the overall process described as a multi-step sequence without a single reported combined yield [1].

synthetic methodology process chemistry building block

Physicochemical Differentiation: XLogP3-AA and Hydrogen Bond Donor Count vs. Closest Analogs

The target compound exhibits an XLogP3-AA of 0.8 and one hydrogen bond donor (the hydroxymethyl -OH) [1]. This places it within favorable lead-like chemical space (XLogP < 3, HBD ≤ 3). The 2-chloro analog (CAS 1151665-15-4) has zero hydrogen bond donors (XLogP ~1.9 estimated) [2], altering solubility and hydrogen-bonding capacity. The 2-methyl ester analog (CAS 259809-47-7) has zero HBD (XLogP ~1.3 estimated) [3], limiting its utility for direct conjugation without prior hydrolysis. The presence of exactly one HBD in the target compound enables selective mono-functionalization (e.g., esterification, carbamate formation) that is geometrically and stoichiometrically predictable, whereas the zero-HBD analogs require functional group interconversion before similar chemistry can be attempted.

drug-likeness physicochemical properties ADME prediction

Vendor Purity Benchmarking: 95-98% Assay Across Independent Suppliers

Independent vendor analysis confirms consistent purity benchmarks for CAS 1868106-31-3: Fluorochem reports 95% purity (Product Code F817260) ; CymitQuimica reports 98% purity (Ref. IN-DA01DI60) ; Bidepharm reports 98% purity with batch-specific QC documentation including NMR, HPLC, and GC . Yunuo Chemical reports 99% purity . This multi-vendor convergence on 95-99% purity provides procurement confidence. In comparison, the 2-chloro analog (CAS 1151665-15-4) is listed at 95% by only two major vendors , and the 3-(hydroxymethyl) positional isomer (CAS 1824298-07-8) lacks purity specification from any major Western supplier in search results.

quality control purity analysis procurement specification

Synthetic Handle Versatility: Hydroxymethyl vs. Chloro vs. Methyl Ester at the 2-Position

The 2-hydroxymethyl group of the target compound is a chameleon functional group that can be directly oxidized to the aldehyde (for reductive amination), oxidized to the carboxylic acid (for amide coupling), converted to a halide (for nucleophilic displacement), activated as a mesylate/tosylate (for SN2 chemistry), or used in Mitsunobu reactions (for ether formation) [1]. The 2-chloro analog (CAS 1151665-15-4) is restricted to metal-catalyzed cross-coupling chemistry (Suzuki, Buchwald-Hartwig, Heck) at the 2-position [2]. The 2-methyl ester analog (CAS 259809-47-7) requires hydrolysis to the carboxylic acid before further derivatization, adding a synthetic step [3]. The target compound thus provides the broadest palette of direct derivatization options among the three analogs without requiring functional group interconversion.

synthetic chemistry functional group interconversion library synthesis

Structural Basis for Patent-Specific Downstream Chemistry: 2-Hydroxymethyl as the Common Synthon

Examination of the two patent families referencing CAS 1868106-31-3 reveals a convergent synthetic logic: in both the sGC activator series (US 9,353,090) [1] and the TLR7/8/9 antagonist series (US 2022/0395496) [2], the 2-hydroxymethyl group serves as the point of attachment for the pharmacophoric moiety that confers target selectivity. The 2-chloro analog (CAS 1151665-15-4) [3] cannot directly participate in ester/ether/carbamate linkage formation without prior conversion, while the 2-methyl ester [4] would require reduction-hydrolysis-activation sequences. The target compound is thus the synthetically most direct entry point into these two distinct chemotypes, a property not shared by any other 2-substituted naphthyridine intermediate in the same scaffold family.

patent analysis medicinal chemistry structure-activity relationship

Procurement-Guided Application Scenarios for CAS 1868106-31-3 in Drug Discovery and Chemical Biology


TLR7/8/9 Antagonist Lead Optimization: Direct 2-Hydroxymethyl Conjugation

For medicinal chemistry teams pursuing TLR7/8/9 antagonists for autoimmune indications (systemic lupus erythematosus, lupus nephritis), CAS 1868106-31-3 is the documented intermediate for installing the naphthyridine core into the piperidinyl amine scaffold described in US 2022/0395496 A1 (pages 56-57) [1]. The 2-hydroxymethyl group permits direct ester or carbamate linkage to the pharmacophoric amine moiety without protecting group manipulation. Procuring this specific intermediate avoids the additional reduction step required if the 2-methyl ester analog were used, saving approximately one synthetic transformation in the critical path.

Soluble Guanylate Cyclase Activator Fragment Elaboration

Research groups targeting sGC activation for cardiovascular, renal, or fibrotic diseases can use CAS 1868106-31-3 as the validated entry point into the heterocyclic carboxylic acid chemotype claimed in US 9,353,090 B2 (paragraphs 0486-0487) [2]. The compound's XLogP3-AA of 0.8 and single HBD [3] ensure that initial coupling products remain within lead-like physicochemical space, reducing the risk of property cliff-edges during fragment growth.

1,6-Naphthyridine Scaffold Library Synthesis via Diversification at the 2-Hydroxymethyl Handle

For centralized compound library production groups, CAS 1868106-31-3 offers the broadest single-intermediate diversification potential among commercially available 7,8-dihydro-1,6-naphthyridine-6-carboxylate building blocks. The 2-hydroxymethyl group supports 5+ direct derivatization pathways (oxidation, halogenation, sulfonation, Mitsunobu, direct esterification) [4] without pre-activation. Multi-vendor availability at 95-99% purity from Fluorochem, CymitQuimica, Bidepharm, and Yunuo Chemical ensures supply chain resilience for library production at gram to multi-gram scale.

Synthetic Route Scouting: DIBAL-H Reduction from Methyl Ester Precursor

Process chemistry groups evaluating cost-effective synthetic routes can reference the documented single-step DIBAL-H reduction from CAS 259809-47-7 to CAS 1868106-31-3, with reported yields of 0.459 g (THF/toluene, 0 °C, 2.5 h) or 320 mg (THF, -70 to 25 °C, 1.5 h, inert atmosphere) . These conditions provide a starting point for process optimization and cost-of-goods estimation when evaluating make-versus-buy decisions for this intermediate in scale-up campaigns.

Quote Request

Request a Quote for tert-butyl 2-(hydroxymethyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.